Acetato de Cafestol

Descripción general

Descripción

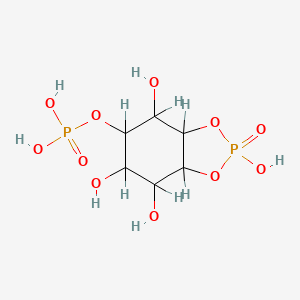

Cafestol acetate is a naturally occurring compound found in coffee beans. It is a major component of the diterpenes found in coffee and is most commonly extracted from the green, unroasted coffee beans. Cafestol acetate has been found to have a number of potential health benefits and has been studied for its potential application in various scientific research and laboratory experiments.

Aplicaciones Científicas De Investigación

Actividad Antiinflamatoria

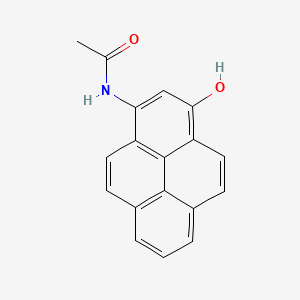

Se ha descubierto que el acetato de Cafestol tiene propiedades antiinflamatorias {svg_1}. Puede ayudar a reducir la inflamación en el cuerpo, lo cual es beneficioso para controlar las condiciones asociadas con la inflamación crónica.

Actividad Anticancerígena

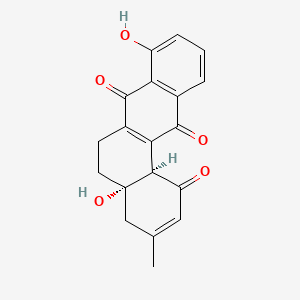

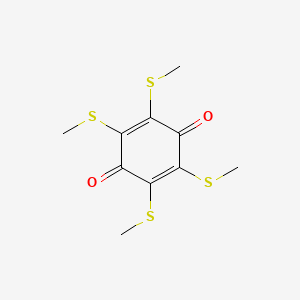

El this compound ha sido identificado como poseedor de actividades anticancerígenas {svg_2}. Estimula la apoptosis en las células asociadas con el cáncer colorrectal y renal (células Caki) {svg_3}. Esta propiedad lo convierte en un posible candidato para el tratamiento y la prevención del cáncer.

Actividad Hepatoprotectora

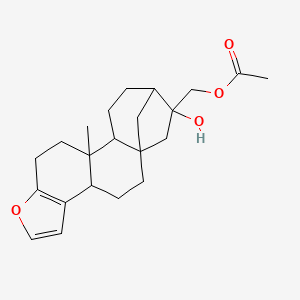

Se ha demostrado que el this compound tiene efectos hepatoprotectores {svg_4}. Esto significa que puede ayudar a proteger el hígado de daños, lo cual es crucial para mantener la salud general.

Actividad Antidiabética

Se ha descubierto que el this compound tiene propiedades antidiabéticas {svg_5}. Esto sugiere que podría utilizarse potencialmente en el manejo de la diabetes.

Actividad Antiosteoclastogénica

Se ha descubierto que el this compound tiene actividades antiosteoclastogénicas {svg_6}. Esto significa que puede inhibir potencialmente la formación de osteoclastos, las células que descomponen el hueso, lo que ayuda a controlar enfermedades como la osteoporosis.

Actividad Antiangiogénica

Se ha descubierto que el this compound tiene propiedades antiangiogénicas {svg_7}. Esto significa que puede inhibir la formación de nuevos vasos sanguíneos, un proceso crucial en el crecimiento y la propagación de las células cancerosas.

Actividad Antioxidante

El this compound se utiliza para estudiar los mecanismos de antioxidación relacionados con el estrés oxidativo inducido por el peróxido de hidrógeno y el daño al ADN {svg_8}. Esto sugiere que tiene propiedades antioxidantes, que pueden ayudar a proteger las células del cuerpo del daño causado por los radicales libres.

Propiedades Antiproliferativas y Antimigratorias

Se ha demostrado que el this compound tiene propiedades antiproliferativas y antimigratorias en las líneas celulares de cáncer de próstata humano PC-3, DU145 y LNCaP {svg_9}. Esto significa que puede inhibir el crecimiento y la propagación de estas células cancerosas.

Mecanismo De Acción

Target of Action

Cafestol acetate primarily targets several key proteins and receptors in the body. It acts as an agonist ligand for the nuclear receptors farnesoid X receptor and pregnane X receptor . These receptors play a crucial role in regulating lipid metabolism, inflammation, and endothelial function, which are pivotal in cardiovascular pathophysiology .

Mode of Action

Cafestol acetate interacts with its targets by blocking cholesterol homeostasis . It suppresses enzymes involved in bile acid synthesis, such as sterol 27-hydroxylase and cholesterol 7 alpha-hydroxylase . This leads to a decrease in major enzymes’ mRNA levels . Additionally, it has been shown to induce apoptosis and inhibit cell growth in various cancer models .

Biochemical Pathways

Cafestol acetate affects multiple biochemical pathways. It influences lipid metabolism through modulation of fat oxidation, bile acid synthesis, VLDL production, and lipoprotein concentrations . It also down-regulates inflammation mediators, increases glutathione (GSH), induces apoptosis of tumor cells, and inhibits angiogenesis .

Pharmacokinetics

About 70% of the consumption of cafestol acetate can be absorbed in the small intestine . In theory, glucuronidation and sulphation are the major pathways of xenobiotic biotransformation in mammalian species, which occurs largely in the liver, to produce water-soluble products that can be excreted by urine .

Result of Action

The molecular and cellular effects of cafestol acetate’s action are diverse. It can increase serum cholesterol levels , but it may also have beneficial effects, such as decreasing serum lipoprotein (a) concentrations and attenuating fibrosis . In cancer cells, it exhibits pro-apoptotic, cytotoxic, anti-proliferative, and anti-migratory properties .

Action Environment

The action, efficacy, and stability of cafestol acetate can be influenced by various environmental factors. For instance, the type of coffee brew can affect the amount of cafestol acetate ingested, as it is present in higher amounts in unfiltered coffee like Turkish coffee . Furthermore, the impact of cafestol acetate on health can vary depending on individual dietary habits and genetic factors .

Safety and Hazards

When handling Cafestol acetate, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

Cafestol acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of cafestol acetate is with the nuclear receptors farnesoid X receptor (FXR) and pregnane X receptor (PXR). Cafestol acetate acts as an agonist ligand for these receptors, modulating cholesterol homeostasis and lipid metabolism . Additionally, cafestol acetate has been shown to increase the levels of glutathione (GSH) by stimulating γ-glutamylcysteine synthetase, which plays a vital role in antioxidant defense .

Cellular Effects

Cafestol acetate exerts significant effects on various types of cells and cellular processes. It has been demonstrated to induce apoptosis in colorectal and renal cancer cells, highlighting its potential as an anti-carcinogenic agent . Furthermore, cafestol acetate influences cell signaling pathways, gene expression, and cellular metabolism. It regulates cyclins and apoptosis-related proteins, thereby inhibiting tumor cell proliferation and inducing apoptosis . Cafestol acetate also exhibits anti-inflammatory properties by down-regulating inflammation mediators .

Molecular Mechanism

The molecular mechanism of action of cafestol acetate involves several key processes. At the molecular level, cafestol acetate binds to nuclear receptors FXR and PXR, modulating their activity and influencing gene expression . This binding interaction leads to the down-regulation of bile acid homeostatic genes and the up-regulation of genes involved in lipid metabolism . Additionally, cafestol acetate increases the levels of glutathione (GSH) by stimulating γ-glutamylcysteine synthetase, enhancing the antioxidant defense system . These molecular interactions contribute to the diverse biochemical and cellular effects of cafestol acetate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cafestol acetate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that cafestol acetate can elevate plasma LDL-cholesterol levels by suppressing LDL receptor activity . This effect is observed through post-transcriptional regulation of LDL receptor activity, including decreased binding, uptake, and degradation of LDL . Additionally, cafestol acetate has been found to exhibit anti-inflammatory and anti-tumorigenic properties over extended periods .

Dosage Effects in Animal Models

The effects of cafestol acetate vary with different dosages in animal models. Studies have shown that cafestol acetate increases serum cholesterol levels in mice by suppressing bile acid synthesis . Higher doses of cafestol acetate have been associated with increased serum triglyceride levels and alterations in hepatic gene expression involved in lipid metabolism .

Metabolic Pathways

Cafestol acetate is involved in several metabolic pathways, influencing lipid metabolism and detoxification processes. It modulates fat oxidation, bile acid synthesis, very-low-density lipoprotein (VLDL) production, and lipoprotein concentrations . Cafestol acetate also interacts with enzymes such as cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase, which play crucial roles in bile acid synthesis . These interactions contribute to the overall metabolic effects of cafestol acetate.

Transport and Distribution

Cafestol acetate is transported and distributed within cells and tissues through various mechanisms. It is primarily absorbed in the small intestine, with approximately 70% of the compound being absorbed . Once absorbed, cafestol acetate undergoes enterohepatic circulation, accumulating in the liver and gastrointestinal tract . This distribution pattern allows cafestol acetate to exert its effects on liver metabolism and other biological processes.

Subcellular Localization

The subcellular localization of cafestol acetate plays a crucial role in its activity and function. Cafestol acetate is primarily localized in the cytoplasm and nucleus of cells . It interacts with nuclear receptors FXR and PXR, modulating gene expression and influencing cellular processes . Additionally, cafestol acetate may undergo post-translational modifications that direct it to specific compartments or organelles, further enhancing its subcellular localization and activity.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cafestol acetate involves the acetylation of Cafestol, which is obtained from coffee beans. The reaction is carried out using acetic anhydride and a catalyst such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions for several hours to ensure complete acetylation of Cafestol. The resulting product is then purified using column chromatography to obtain pure Cafestol acetate.", "Starting Materials": [ "Cafestol", "Acetic anhydride", "Pyridine or triethylamine" ], "Reaction": [ "Step 1: Dissolve Cafestol in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add acetic anhydride to the Cafestol solution.", "Step 3: Add a catalyst such as pyridine or triethylamine to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux conditions for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature.", "Step 6: Add water to the reaction mixture to quench the reaction.", "Step 7: Extract the Cafestol acetate product using a suitable organic solvent such as ethyl acetate.", "Step 8: Purify the product using column chromatography to obtain pure Cafestol acetate." ] } | |

Número CAS |

81760-48-7 |

Fórmula molecular |

C22H30O4 |

Peso molecular |

358.5 g/mol |

Nombre IUPAC |

[(1S,4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl acetate |

InChI |

InChI=1S/C22H30O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h7,10,15,17,19,24H,3-6,8-9,11-13H2,1-2H3/t15-,17-,19+,20-,21+,22+/m1/s1 |

Clave InChI |

PTGGVIKFNQSFBY-WPOGFBIBSA-N |

SMILES isomérico |

CC(=O)OC[C@]1(C[C@@]23CC[C@@H]4C5=C(CC[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O |

SMILES |

CC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O |

SMILES canónico |

CC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O |

Sinónimos |

cafestol acetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(Hydroxyamino)-4-oxo-2-[phenyl(tritio)methyl]-2-tritiobutanoyl]amino]acetic acid](/img/structure/B1201849.png)

![N-[1-[[1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanamide](/img/structure/B1201853.png)